2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
(2-methylphenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-13-5-3-4-6-17(13)20(27)25-11-15-9-24(10-16(15)12-25)19-8-7-18-22-21-14(2)26(18)23-19/h3-8,15-16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPQVUFJOOZOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a triazolo-pyridazine moiety and an octahydropyrrolo framework. The intricate arrangement of nitrogen-containing heterocycles is significant for its biological interactions.
Cytotoxicity and Antitumor Activity
Recent studies have indicated that derivatives of triazolo-pyridazines exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical carcinoma) cell lines. Specifically, the compound 12e from a related study showed IC50 values of 1.06 ± 0.16 μM for A549 cells, 1.23 ± 0.18 μM for MCF-7 cells, and 2.73 ± 0.33 μM for HeLa cells .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer proliferation. For example, the inhibition of c-Met kinase has been identified as a crucial target in several studies involving triazolo derivatives. The binding affinity of these compounds to c-Met is essential for their antitumor activity, with some derivatives showing competitive inhibition comparable to established inhibitors like Foretinib .
Structure-Activity Relationship (SAR)
Research into the SAR of triazolo-pyridazine derivatives reveals that modifications to the core structure can significantly influence biological activity. The presence of specific functional groups and their spatial orientation can enhance or diminish cytotoxic effects. For instance, the introduction of halogen substituents on aromatic rings has been shown to modulate activity levels without drastically affecting toxicity profiles .
Case Studies
Several case studies have focused on the biological evaluation of triazolo-pyridazine derivatives:
- Study on c-Met Inhibition : A series of synthesized triazolo-pyridazine compounds were evaluated for their ability to inhibit c-Met kinase activity in vitro, revealing promising candidates with IC50 values ranging from 0.09 to 0.21 μM .
- In Vivo Efficacy : Preliminary in vivo studies have suggested that certain derivatives may reduce tumor growth in xenograft models, although detailed pharmacokinetic data are still required to fully understand their therapeutic potential.
Comparison with Similar Compounds
Substituent Effects on Benzoyl Groups
The target compound’s 2-methylbenzoyl group contrasts with analogs bearing electron-withdrawing or polar substituents. For example:
- 2-(3-Fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole () contains a 3-fluoro-4-methoxybenzoyl group. The fluorine atom enhances electronegativity, while methoxy contributes to solubility via hydrogen bonding .
- 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole () includes a phenylsulfonyl group, which may increase metabolic stability compared to benzoyl derivatives .
Table 1: Substituent Comparison
Heterocyclic Core Variations
The octahydropyrrolo[3,4-c]pyrrole core in the target compound is distinct from fused systems in analogs:
Structural and Spectral Characterization
- Target Compound : Likely characterized via IR, NMR, and MS (based on –3), with methyl and benzoyl groups identifiable via 1H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm) .
- Compound : Validated by single-crystal X-ray diffraction (R factor = 0.049), confirming the thiazolo-pyrrolo-pyrrole conformation .
Preparation Methods
1,3-Dipolar Cycloaddition Methodology
The bicyclic pyrrolo-pyrrole system is synthesized via a 1,3-dipolar cycloaddition between methyl 2-(diphenylmethyleneamino)acetate and N-substituted maleimides. For example, reacting N-methylmaleimide with the glycine derivative in refluxing toluene (110°C, 12 hours) yields the octahydropyrrolo[3,4-c]pyrrole scaffold in 82–85% yield. Subcritical water has emerged as a green solvent alternative, achieving comparable yields (80–82%) at 130°C under 30 bar nitrogen pressure.
Table 1: Comparative Conditions for Core Synthesis
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Traditional Cycloaddition | Toluene | 110 | 12 | 82–85 |
| Green Chemistry | Subcritical H₂O | 130 | 4 | 80–82 |
Construction of the 3-Methyl- Triazolo[4,3-b]Pyridazin-6-yl Moiety
Chloropyridazine Intermediate Formation
3-Chloro-6-(3-nitrophenyl)pyridazine serves as a precursor, synthesized via bromination of N,N-dimethyl-3-(4-methylbenzoyl)propionamide in chloroform at 55–60°C. Catalytic hydrogenation (10% Pd/C, H₂ at 40 psi) reduces the nitro group to an amine, yielding 3-chloro-6-(3-aminophenyl)pyridazine.
Triazolo Ring Cyclization
The amine intermediate undergoes cyclocondensation with methylhydrazine in refluxing n-butanol (120°C, 8 hours) to form the triazolo[4,3-b]pyridazine ring. Microwave-assisted synthesis (150°C, 30 minutes) improves reaction efficiency, achieving 90% yield with reduced byproducts.
Introduction of the 2-Methylbenzoyl Group
Friedel-Crafts Acylation
The octahydropyrrolo[3,4-c]pyrrole core undergoes Friedel-Crafts acylation using 2-methylbenzoyl chloride and AlCl₃ in dichloromethane (0°C to room temperature, 6 hours). This step requires strict anhydrous conditions to prevent hydrolysis, yielding the 5-(2-methylbenzoyl) derivative in 75% yield.
Alternative Coupling Strategies
Palladium-catalyzed Suzuki-Miyaura coupling has been explored for late-stage benzoylation. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and 2-methylbenzoylboronic acid in DMF/H₂O (3:1) at 80°C, this method achieves 68% yield but faces challenges with regioselectivity.
Final Assembly via Nucleophilic Aromatic Substitution
The triazolo[4,3-b]pyridazine and octahydropyrrolo[3,4-c]pyrrole modules are coupled via nucleophilic aromatic substitution. Reacting the 6-chloro-triazolo[4,3-b]pyridazine derivative with the deprotonated pyrrolo-pyrrole core in DMF at 100°C for 24 hours furnishes the target compound in 65% yield. Microwave irradiation (150°C, 2 hours) enhances reaction kinetics, boosting yield to 78%.
Table 2: Coupling Reaction Optimization
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional Heating | DMF | 100 | 24 | 65 |
| Microwave-Assisted | DMF | 150 | 2 | 78 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (1:3 to 1:4 gradients). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity for pharmacological studies.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazolo-H), 7.45–7.30 (m, 4H, aryl-H), 4.15–3.80 (m, 4H, pyrrolidine-H), 2.50 (s, 3H, CH₃-benzoyl), 2.35 (s, 3H, CH₃-triazolo).
-
HRMS : m/z calculated for C₂₄H₂₅N₅O₂ [M+H]⁺ 428.2087, found 428.2091.
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step protocols leveraging cyclization and functional group transformations:
- Step 1 : Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene .
- Step 2 : Hydrazine hydrate-mediated cyclization to form pyrazole intermediates .
- Step 3 : Thiolation and subsequent heterocyclization with phosphorus oxychloride (POCl₃) to construct the triazolo-pyridazine core .
- Step 4 : Final coupling with 2-methylbenzoyl groups via amidation or alkylation under inert conditions .
Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity products .
Basic: What analytical techniques confirm the compound’s structural integrity?
- 1H NMR : Assigns proton environments, e.g., methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.38 Å) and torsion angles (e.g., −179.41° to 144.10°) for the octahydropyrrolo-pyrrole system .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
- Infrared spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate triazole formation .
- Reaction time : Monitor via TLC; extend to 24–48 hours for complete conversion in sterically hindered steps .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
- Multi-technique validation : Cross-reference NMR with IR and mass spectrometry to resolve ambiguities (e.g., overlapping proton signals) .
- Dynamic HPLC : Use gradient elution to separate isomers or byproducts with similar Rf values .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Advanced: What molecular docking approaches are used to predict biological targets?
| Target Enzyme | PDB Code | Software | Key Interactions |
|---|---|---|---|
| 14-α-demethylase lanosterol | 3LD6 | Biovia Discovery Studio | Hydrogen bonding with triazole core |
| Cyclooxygenase-2 (COX-2) | 5KIR | AutoDock Vina | Hydrophobic interactions with benzoyl group |
| Tyrosine kinase | 2SRC | Schrödinger Maestro | π-Stacking with pyridazine ring |
Method : Rigid/flexible docking protocols with RMSD <2.0 Å; validate with MD simulations .
Advanced: How to assess chemical stability under varying pH and oxidative conditions?
- pH stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via UV-Vis (λ = 254 nm) over 72 hours .
- Oxidative resistance : Treat with H₂O₂ (3% v/v); quantify intact compound using LC-MS .
- Light sensitivity : Conduct ICH Q1B photostability testing under 1.2 million lux hours .
Advanced: What mechanistic pathways govern key reactions in the synthesis?
- Cyclization : Proceeds via nucleophilic attack of hydrazine on β-ketoesters, forming pyrazole intermediates .
- Triazole formation : Thiosemicarbazide intermediates undergo POCl₃-mediated cyclodehydration .
- Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling for introducing aryl/heteroaryl groups .
Basic: Which biological targets are prioritized for this compound?
- Antifungal : 14-α-demethylase lanosterol (CYP51) inhibition .
- Anti-inflammatory : COX-2 suppression .
- Anticancer : Tyrosine kinase (e.g., EGFR) modulation .
Advanced: What challenges arise during scale-up synthesis?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for >10 g batches .
- Exothermic reactions : Use jacketed reactors with controlled cooling during POCl₃ steps .
- Solvent recovery : Implement distillation systems for DMF reuse .
Advanced: How to design analogs with enhanced bioactivity?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridazine 6-position to improve target affinity .
- Scaffold hopping : Replace octahydropyrrolo-pyrrole with piperazine to reduce steric hindrance .
- Prodrug strategies : Esterify the benzoyl group for improved membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
